

An In-depth Technical Guide to Tubulin Polymerization-IN-13 (E27)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tubulin polymerization-IN-13*

Cat. No.: *B12406375*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin Polymerization-IN-13, also identified as E27, is a synthetic small molecule inhibitor of tubulin polymerization. It belongs to a class of 2-aryl-4-amide-quinoline derivatives designed as potential anticancer agents. By disrupting the dynamics of microtubule formation, a critical process for cell division, E27 and its analogs exhibit cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to **Tubulin Polymerization-IN-13 (E27)**.

Chemical Structure and Properties

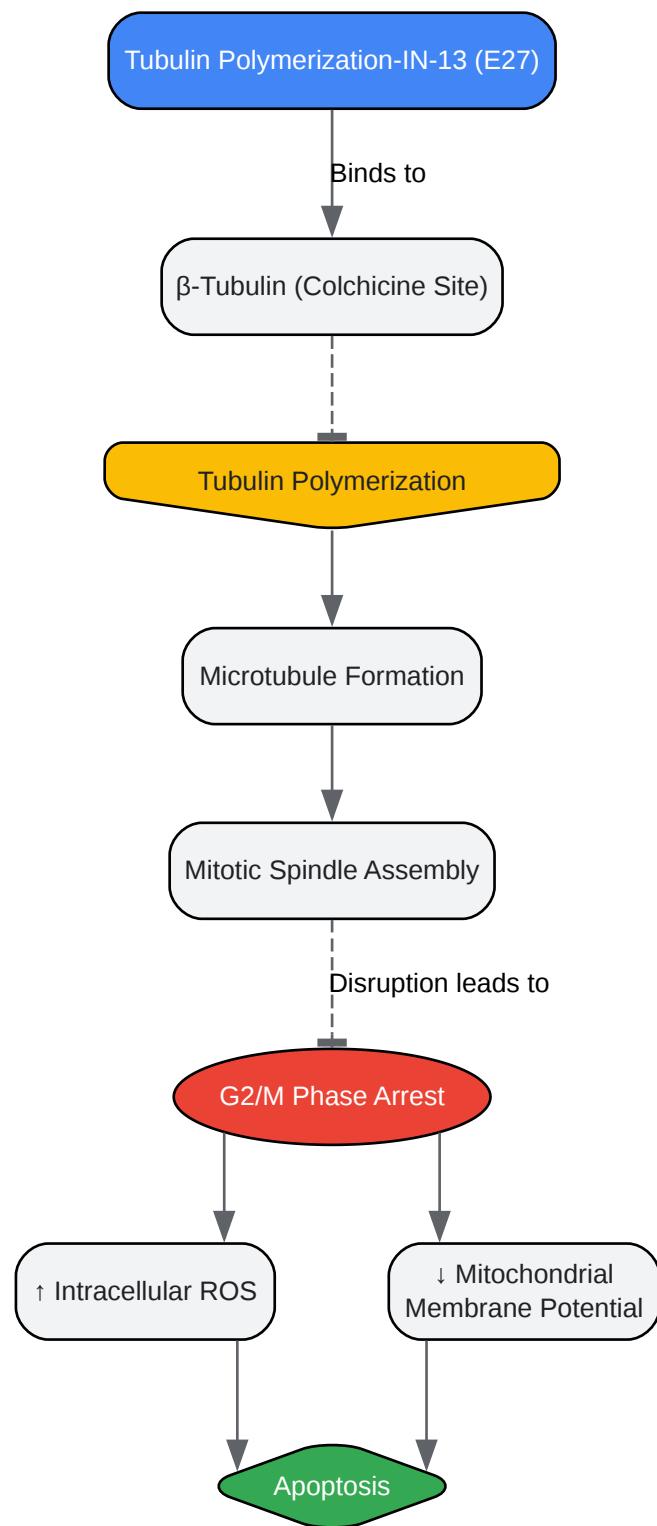
Tubulin Polymerization-IN-13 (E27) is a derivative of a 2-aryl-4-amide-quinoline scaffold. While the exact IUPAC name and SMILES string are not publicly available, its chemical identity is defined by its synthesis as an intermediate in the development of more potent tubulin inhibitors.

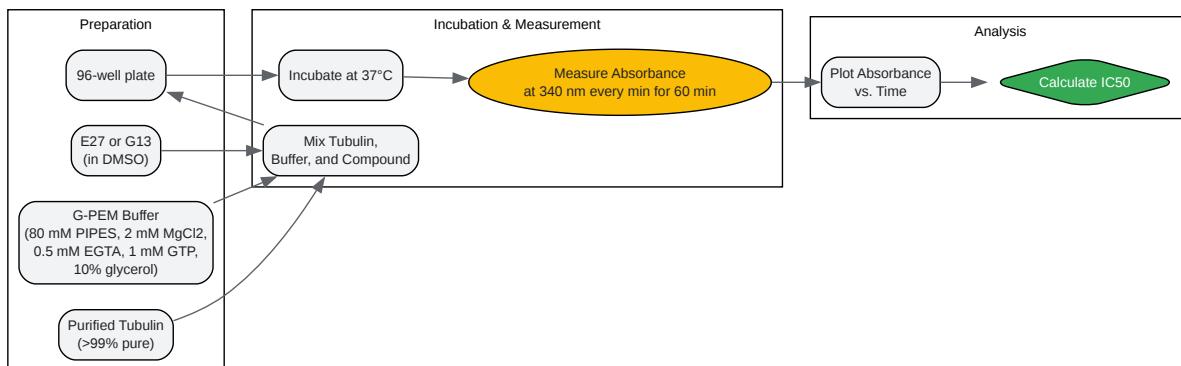
Table 1: Chemical and Physical Properties of **Tubulin Polymerization-IN-13 (E27)**

Property	Value	Reference
Molecular Formula	C25H21N3O4	[1]
Mechanism of Action	Tubulin Polymerization Inhibitor	[1][2]
Binding Site	Colchicine Binding Site on β -tubulin	[3]

Biological Activity and Quantitative Data

E27 functions by inhibiting the polymerization of tubulin, a key component of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis in cancer cells. Its efficacy has been quantified through various *in vitro* assays. A more potent analog, G13, has been developed through lead optimization from E27.[3]


Table 2: *In Vitro* Biological Activity of **Tubulin Polymerization-IN-13** (E27) and its Analog G13


Compound	Assay	IC50	Cell Line(s)	Reference
E27	Tubulin	16.1 μ M	-	[2][3]
	Polymerization			
	Inhibition			
Antiproliferative Activity	7.81 μ M - 10.36 μ M	Various Cancer Cell Lines	[3]	
G13	Tubulin	13.5 μ M	-	[3]
	Polymerization			
	Inhibition			
Antiproliferative Activity	0.65 μ M - 0.90 μ M	MDA-MB-231 and other cancer cell lines	[3]	

Mechanism of Action and Signaling Pathways

Tubulin Polymerization-IN-13 (E27) and its derivatives exert their anticancer effects by binding to the colchicine binding site on β -tubulin.^[3] This interaction prevents the tubulin dimers from polymerizing into microtubules. The disruption of microtubule formation and dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.^[3] Ultimately, this mitotic arrest triggers programmed cell death, or apoptosis.

The apoptotic pathway induced by this class of compounds involves the intrinsic pathway, characterized by an increase in intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential (MMP).^[3]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tubulin Polymerization-IN-13 (E27)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12406375#tubulin-polymerization-in-13-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com